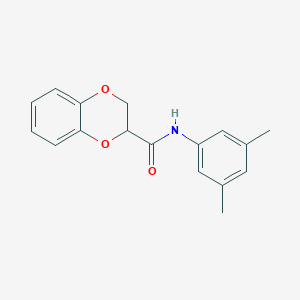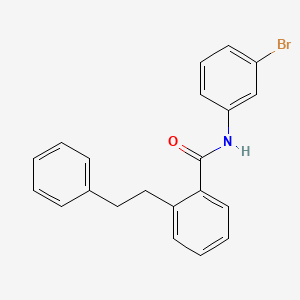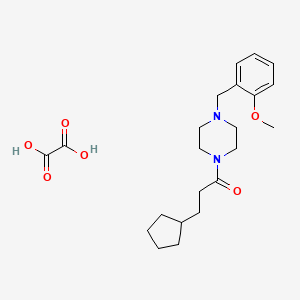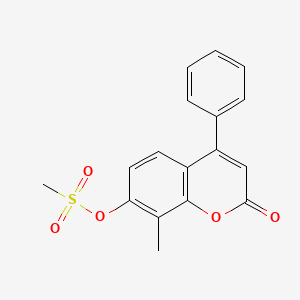![molecular formula C14H17ClN2O4 B5209651 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as Clomazone, is an herbicide used to control grass and broadleaf weeds in various crops. Clomazone belongs to the chemical family of imidazolinones and is widely used in agriculture due to its effectiveness and low toxicity.
Mécanisme D'action
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione works by inhibiting the synthesis of carotenoids, which are essential pigments that protect plants from the harmful effects of sunlight. Without carotenoids, plants become more susceptible to damage from sunlight and other environmental stressors, leading to stunted growth and reduced yield.
Biochemical and Physiological Effects:
This compound has been shown to have minimal impact on non-target organisms, including humans and wildlife. However, it can have some toxic effects on aquatic organisms, particularly fish and amphibians. This compound can also have some physiological effects on crops, including reduced growth and yield, as well as changes in leaf morphology and pigmentation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has several advantages for use in lab experiments, including its low toxicity and effectiveness in controlling weeds. However, it can be difficult to obtain and may require specialized equipment and expertise to handle safely. Additionally, its effects on non-target organisms and the environment must be carefully considered when using it in lab experiments.
Orientations Futures
There are several future directions for research on 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, including:
1. Developing new formulations and application methods to improve its effectiveness and reduce its impact on non-target organisms.
2. Studying its effects on soil microbiota and nutrient cycling to better understand its long-term impact on crop growth and yield.
3. Investigating its potential use as a pre-emergent herbicide in other crops, such as corn and wheat.
4. Exploring its potential as a tool for weed management in organic farming systems.
5. Studying its impact on weed resistance and developing strategies to mitigate this issue.
In conclusion, this compound is an important herbicide used in agriculture to control grass and broadleaf weeds. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied. While it has several advantages for use in lab experiments, its impact on non-target organisms and the environment must be carefully considered. There are several future directions for research on this compound, including improving its effectiveness and reducing its impact on non-target organisms, studying its impact on soil microbiota and nutrient cycling, and exploring its potential as a tool for weed management in organic farming systems.
Méthodes De Synthèse
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione is synthesized through a multistep process that involves the reaction of 2-chloro-4,4-dimethyl-3-oxopentanoic acid with 4-chlorophenol to form the intermediate 2-(4-chlorophenoxy)-3-hydroxy-4,4-dimethylbutanoic acid. This intermediate is then reacted with hydrazine to form the final product, this compound.
Applications De Recherche Scientifique
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has been extensively studied for its herbicidal properties and its effects on crop growth and yield. It has been found to be effective in controlling grass and broadleaf weeds in various crops, including soybeans, cotton, peanuts, and sugarcane. This compound has also been studied for its potential use as a pre-emergent herbicide, which can prevent the growth of weeds before they emerge from the soil.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2)12(19)17(13(20)16-14)7-10(18)8-21-11-5-3-9(15)4-6-11/h3-6,10,18H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRPBOJLPYLZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)





![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)



![methyl 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B5209674.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5209681.png)